2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile is a useful research compound. Its molecular formula is C19H15NO5 and its molecular weight is 337.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile is a synthetic organic molecule belonging to the class of chromen-2-one derivatives. Its unique structural features, including the chromen-2-one core and the 2,4-dimethoxyphenyl group, contribute to its diverse biological activities, making it a subject of significant research interest in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
This compound features a chromen-2-one backbone, which is known for its ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of chromen-2-one have been evaluated against a range of bacterial strains, demonstrating effectiveness comparable to standard antibiotics like ampicillin. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, related chromen derivatives have shown significant cytotoxic effects against cancer cell lines such as HCT-15 (colon carcinoma). The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring enhance cytotoxicity through mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity in Different Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT-15 (Colon) | < 10 | Apoptosis induction |
Compound B | A431 (Skin) | < 15 | Cell cycle arrest |
Compound C | MCF7 (Breast) | < 20 | Inhibition of proliferation |
Anti-inflammatory and Antioxidant Effects
In addition to antimicrobial and anticancer properties, compounds related to this structure have been investigated for their anti-inflammatory and antioxidant activities. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to their therapeutic potential in conditions like arthritis and cardiovascular diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It can bind to cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
Case Studies
Several case studies highlight the efficacy of similar chromen derivatives:
- Study on Colon Cancer : A study reported that a derivative exhibited an IC50 value lower than that of doxorubicin against HCT-15 cells, suggesting enhanced potency .
- Antimicrobial Screening : Another study assessed the antimicrobial activity using the agar diffusion method against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones comparable to standard treatments .
Properties
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-22-13-5-6-15(18(10-13)23-2)16-9-12-3-4-14(24-8-7-20)11-17(12)25-19(16)21/h3-6,9-11H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXNRJGEYWJHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OCC#N)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.